molecular formula C16H15FO2 B1327603 3-(3-Fluorophenyl)-4'-methoxypropiophenone CAS No. 898788-76-6

3-(3-Fluorophenyl)-4'-methoxypropiophenone

Cat. No. B1327603
M. Wt: 258.29 g/mol
InChI Key: AMZMQPIMDDWCLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves halogen exchange reactions, as seen in the preparation of 3-fluoro-4-hexylthiophene, which was synthesized through a bromine/fluorine exchange . Similarly, the synthesis of complex fluorinated molecules like 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid involves multiple steps, including O-methylation and Schiff reactions . These methods could potentially be adapted for the synthesis of 3-(3-Fluorophenyl)-4'-methoxypropiophenone.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using spectroscopic techniques and density functional theory (DFT) calculations. For instance, the structural and spectral properties of 1-phenyl-3(4-methoxyphenyl)-2-propenone were examined using DFT and various spectroscopic methods . The crystal structure of related compounds, such as 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was determined by X-ray crystallography . These approaches could be applied to determine the molecular structure of 3-(3-Fluorophenyl)-4'-methoxypropiophenone.

Chemical Reactions Analysis

The reactivity of fluorinated and methoxy-substituted compounds can be complex. For example, the intramolecular cyclization of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone to form 3-fluoro-4-hydroxycoumarin demonstrates the potential for fluorinated aromatic compounds to undergo ring-closure reactions . The chemical reactivity of such compounds can be further understood through computational studies, such as those performed on (E)-2-(((4-fluorophenyl)imino)methyl)-4-methoxyphenol, which investigated charge transfer interactions with DNA bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine and methoxy groups. For instance, the introduction of fluorine atoms can affect the oxidation potential and electronic properties of the compound, as seen in the study of 3-fluoro-4-hexylthiophene . The presence of methoxy groups can influence the solubility and hydrogen bonding potential, as observed in the crystal structure analysis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol . These properties are crucial for understanding the behavior of 3-(3-Fluorophenyl)-4'-methoxypropiophenone in various environments and potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Hexadeuterated Diethylstilbestrol : Derks and Wynberg (1983) reported the synthesis of hexadeuterated diethylstilbestrol using [1,1,1-d3]-4-methoxypropiophenone, which is closely related to the compound . The process involved reductive coupling and is relevant to isotopic labeling in pharmaceuticals (Derks & Wynberg, 1983).

  • Synthesis of 4-Methoxypropiophenone : Yadav and George (2006) conducted the synthesis of 4-methoxypropiophenone, an intermediate for fine chemicals and pharmaceuticals, through Friedel–Crafts acylation of anisole with propionic anhydride. They developed a novel mesoporous superacid catalyst UDCaT-5 for this process (Yadav & George, 2006).

  • Comb-Shaped Poly(arylene ether sulfone)s : Kim, Robertson, and Guiver (2008) synthesized a new sulfonated side-chain grafting unit containing 4-fluorobenzophenone for use in fuel cell applications. This research demonstrates the utility of fluorobenzophenone derivatives in materials science, specifically in the development of proton exchange membranes (Kim, Robertson, & Guiver, 2008).

Medicinal Chemistry and Drug Development

  • Met Kinase Inhibitors : Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. This research highlights the significance of fluorophenyl compounds in developing targeted cancer therapies (Schroeder et al., 2009).

  • Antitumor Agents : Chou et al. (2010) explored 2-phenylquinolin-4-ones as anticancer drug candidates. One of their potent analogues, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, demonstrated significant inhibitory activity against cancer cell lines, indicating the potential of fluorophenyl derivatives in oncology (Chou et al., 2010).

Miscellaneous Applications

  • Laser Flash Photolysis Study : Das, Encinas, and Scaiano (1981) investigated the quenching of aromatic carbonyl triplets by phenols, using p-methoxypropiophenone as a representative compound. This study is significant for understanding the photochemical behavior of related compounds (Das, Encinas, & Scaiano, 1981).

  • Fluorescent Probes Sensing pH and Metal Cations : Tanaka et al. (2001) developed fluorescent probes using 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, highlighting the use of fluorophenyl derivatives in sensing applications (Tanaka et al., 2001).

Safety And Hazards

The safety data sheet for 3-Fluorophenyl isocyanate, a compound with a similar structure, indicates that it’s a flammable liquid and vapor. It’s harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(3-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZMQPIMDDWCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644514
Record name 3-(3-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-4'-methoxypropiophenone

CAS RN

898788-76-6
Record name 1-Propanone, 3-(3-fluorophenyl)-1-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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